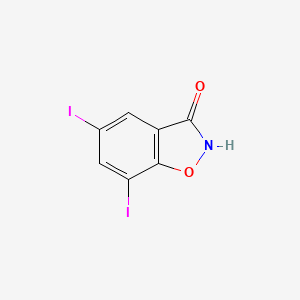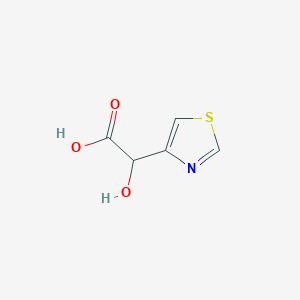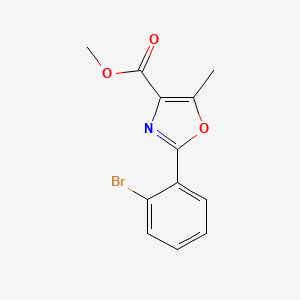
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom, an amine group, and a but-3-yn-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Reaction with But-3-yn-2-ol: The key step involves the reaction of 5-bromo-2-methylpyridin-3-amine with but-3-yn-2-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of the but-3-yn-2-yloxy group allows for potential cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiols (RSH) in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while cyclization reactions can produce fused heterocyclic compounds.
Applications De Recherche Scientifique
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The but-3-yn-2-yloxy group can facilitate interactions with hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Lacks the but-3-yn-2-yloxy group, making it less versatile in certain chemical reactions.
6-(But-3-yn-2-yloxy)pyridin-3-amine: Lacks the bromine atom, which limits its use in substitution reactions.
Uniqueness
5-Bromo-6-(but-3-yn-2-yloxy)pyridin-3-amine is unique due to the presence of both the bromine atom and the but-3-yn-2-yloxy group, which allows for a wide range of chemical modifications and applications. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Formule moléculaire |
C9H9BrN2O |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
5-bromo-6-but-3-yn-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H9BrN2O/c1-3-6(2)13-9-8(10)4-7(11)5-12-9/h1,4-6H,11H2,2H3 |
Clé InChI |
KKROFRQELNOKLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)OC1=C(C=C(C=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















